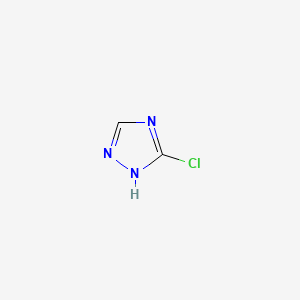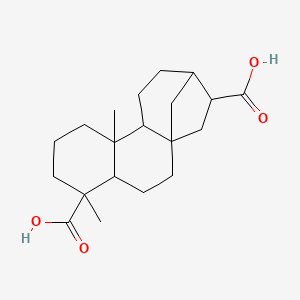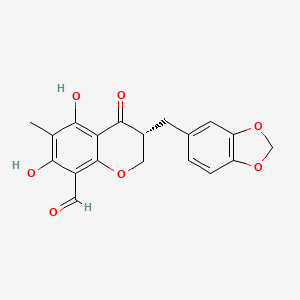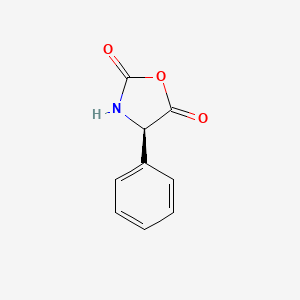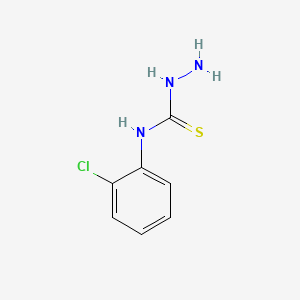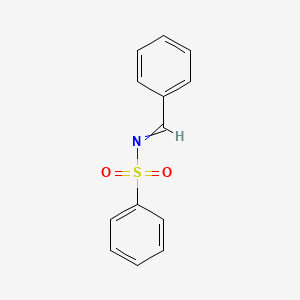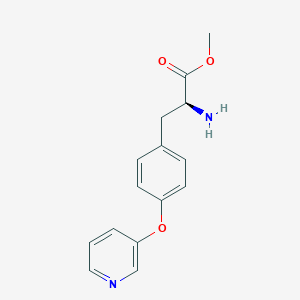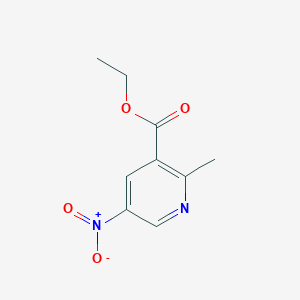
2-Méthyl-5-nitronicotinate d'éthyle
Vue d'ensemble
Description
Ethyl 2-methyl-5-nitronicotinate is an organic compound with the molecular formula C₉H₁₀N₂O₄ It is a derivative of nicotinic acid, featuring an ethyl ester group, a methyl group at the second position, and a nitro group at the fifth position on the pyridine ring
Applications De Recherche Scientifique
Ethyl 2-methyl-5-nitronicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its derivatives are studied for their ability to interact with biological targets.
Material Science: It is used in the preparation of functional materials, such as polymers and coatings, due to its reactive nitro and ester groups.
Chemical Biology: Researchers use it to study enzyme-catalyzed reactions and to develop enzyme inhibitors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-5-nitronicotinate can be synthesized through several methods. One common approach involves the nitration of ethyl 2-methylpyridine-5-carboxylate. This reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 2-methyl-5-nitronicotinate may involve continuous flow reactors to enhance efficiency and safety. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Reduction: Ethyl 2-methyl-5-nitronicotinate can undergo reduction reactions to form ethyl 2-methyl-5-aminonicotinate. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The nitro group in ethyl 2-methyl-5-nitronicotinate can be substituted by nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the nitro group with an amino group using reagents like ammonia or amines.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, 2-methyl-5-nitronicotinic acid, using acidic or basic hydrolysis conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Ammonia, primary or secondary amines.
Hydrolysis: Sodium hydroxide for basic hydrolysis, hydrochloric acid for acidic hydrolysis.
Major Products Formed:
Reduction: Ethyl 2-methyl-5-aminonicotinate.
Substitution: Ethyl 2-methyl-5-aminonicotinate (from nitro to amino substitution).
Hydrolysis: 2-Methyl-5-nitronicotinic acid.
Mécanisme D'action
The mechanism of action of ethyl 2-methyl-5-nitronicotinate depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group allows for modification to enhance its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Ethyl 2-methyl-5-nitronicotinate can be compared with other nitro-substituted nicotinates:
Ethyl 2-chloro-5-nitronicotinate: Similar in structure but with a chloro group instead of a methyl group. It may exhibit different reactivity and biological activity due to the electron-withdrawing nature of the chloro group.
Ethyl 2-methyl-3-nitronicotinate: The nitro group is at the third position, which can significantly alter its chemical properties and reactivity.
Methyl 2-methyl-5-nitronicotinate: The ester group is a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
Propriétés
IUPAC Name |
ethyl 2-methyl-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-3-15-9(12)8-4-7(11(13)14)5-10-6(8)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYXNPIXRRSBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301867 | |
| Record name | Ethyl 2-methyl-5-nitronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51984-71-5 | |
| Record name | 51984-71-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-methyl-5-nitronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



